molecular formula C20H19N3O4S B3012220 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide CAS No. 1089615-25-7

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No.: B3012220
CAS No.: 1089615-25-7
M. Wt: 397.45
InChI Key: IFRYEXUUEGTWKD-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring, a furan ring, and a pyrimidine ring with various substituents. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Construction of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.

    Final Coupling and Functionalization: The final step involves coupling the benzodioxepin and furan-containing intermediates with the pyrimidine ring, followed by functionalization to introduce the methyl and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Heck reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-12-17(20(28-2)23-18(21-12)15-5-3-8-26-15)19(24)22-13-6-7-14-16(11-13)27-10-4-9-25-14/h3,5-8,11H,4,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYEXUUEGTWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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